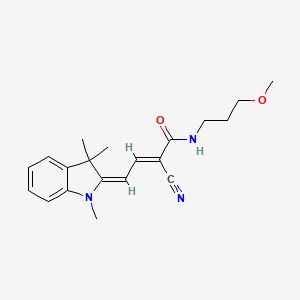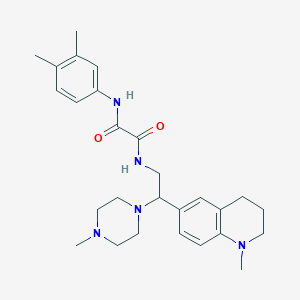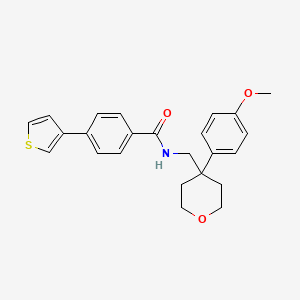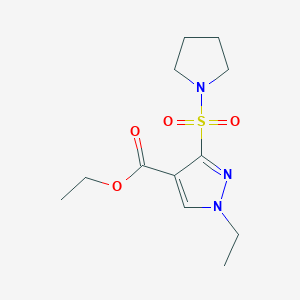
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is a chiral tertiary alcohol that has been used in various scientific research applications. It is a colorless liquid that has a faint odor and is soluble in water and common organic solvents. The compound has gained significant attention due to its unique chemical properties and potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been found to exhibit several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of prostaglandin E2 (PGE2) levels. It has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which may contribute to its anti-inflammatory effects. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has also been found to reduce fever and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is its ability to exhibit analgesic and anti-inflammatory effects without causing significant side effects. It has also been found to be relatively easy to synthesize and has a high yield. However, one of the limitations of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol is its limited solubility in water, which may limit its potential applications in certain experiments.
Orientations Futures
There are several future directions for the research and development of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol. One potential direction is the synthesis of new derivatives and analogs of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol, which may exhibit improved pharmacological properties. Another direction is the investigation of the potential applications of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol in the treatment of various diseases and conditions, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new methods for the synthesis of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol may lead to improved yields and reduced costs.
Méthodes De Synthèse
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol can be synthesized through several methods, including the reduction of 3,3-dimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. The reaction occurs under mild conditions and produces high yields of the desired product. Another method involves the reduction of 3,3-dimethylcyclohexene using sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has been used in various scientific research applications, including the development of new drugs and pharmaceuticals. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases and conditions. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-ol has also been used in the synthesis of chiral ligands and catalysts, which have potential applications in asymmetric synthesis.
Propriétés
IUPAC Name |
(2S)-2-(3,3-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10,12H,4-8H2,1-3H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICGLESTTWBZKH-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)


![13-Ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2423914.png)
![Methyl 4-[({6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}amino)carbonyl]benzoate](/img/structure/B2423915.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)

![2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B2423919.png)
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2423920.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2423922.png)


